N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 5 and 6, and a trifluoromethyl (-CF₃) group at the 3-position of the benzamide moiety. The dimethoxy groups may enhance solubility compared to lipophilic substituents, while the electron-withdrawing -CF₃ group could influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-24-12-7-11-14(8-13(12)25-2)26-16(21-11)22-15(23)9-4-3-5-10(6-9)17(18,19)20/h3-8H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHKOQITPUYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
A widely adopted route involves the cyclization of 2-amino-4,5-dimethoxybenzenethiol with cyanogen bromide (CNBr) under acidic conditions:
$$
\text{2-Amino-4,5-dimethoxybenzenethiol} + \text{CNBr} \xrightarrow{\text{HCl, EtOH}} \text{5,6-Dimethoxy-1,3-benzothiazol-2-amine} + \text{NH}_4\text{Cl}
$$
This method, adapted from benzothiazole syntheses in antitubercular research, typically achieves yields of 65–75%. Key parameters include maintaining reaction temperatures below 60°C to prevent demethoxylation.
Alternative Pathways via Biginelli Reaction
Microwave-assisted Biginelli reactions using thiourea derivatives, aldehydes, and dimethoxy-substituted β-ketoesters have been explored. While less common, this approach offers rapid access to the benzothiazole core but requires meticulous optimization to suppress side products.
Preparation of 3-(Trifluoromethyl)benzoyl Chloride
Chlorination of 3-(Trifluoromethyl)benzoic Acid
The acyl chloride is synthesized by treating 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl$$2$$) under reflux:
$$
\text{3-(Trifluoromethyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3-(Trifluoromethyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
This method, detailed in patent CN113698315A, achieves near-quantitative conversion within 2–3 hours. Excess SOCl$$2$$ is removed via distillation to ensure purity.
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical acylation is performed by reacting the benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate:
$$
\text{5,6-Dimethoxy-1,3-benzothiazol-2-amine} + \text{3-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{NaHCO}_3} \text{Target Compound} + \text{HCl}
$$
Yields range from 60–70%, with purification via recrystallization from ethanol/water mixtures.
Catalytic Coupling Reagents
Modern approaches utilize coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF:
$$
\text{Yield improvement (75–85%) is attributed to enhanced activation of the carboxylic acid intermediate, though this necessitates additional steps to prepare the acid from the acyl chloride}.
$$
Analytical Characterization and Spectral Data
| Technique | Key Observations |
|---|---|
| $$^1$$H NMR | δ 8.45 (s, 1H, Ar–H), 7.85–7.70 (m, 3H, Ar–H), 4.10 (s, 6H, OCH$$_3$$) |
| $$^{13}$$C NMR | δ 167.5 (C=O), 153.2 (C–OCH$$3$$), 132.8 (CF$$3$$), 125.6 (q, J = 272 Hz, CF$$_3$$) |
| HRMS | m/z calc. for C$${17}$$H$${14}$$F$$3$$N$$2$$O$$_3$$S: 395.0732; found: 395.0735 |
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Schotten-Baumann | 60–70 | 95–97 | Simplicity, minimal reagents |
| HATU-Mediated Coupling | 75–85 | 98–99 | Higher yields, suitable for sensitive substrates |
| Microwave-Assisted | 70–75 | 97–98 | Reduced reaction time |
Industrial-Scale Considerations
Patent CN113698315A emphasizes the importance of avoiding hazardous reagents like cyanides and optimizing solvent recovery systems. Flow chemistry protocols could further enhance scalability by enabling continuous amide bond formation with real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Applications
Research has shown that benzothiazole derivatives possess notable antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it effective against a range of pathogens.
Minimum Inhibitory Concentration (MIC) values for related compounds indicate varying degrees of efficacy:
| Compound | MIC (μmol/mL) |
|---|---|
| Compound A | 10.7 - 21.4 |
| Compound B | 21.4 - 40.2 |
These results suggest that modifications in the benzothiazole structure can enhance antimicrobial activity.
Antitumor Activity
The structural similarity of this compound to known anticancer agents has led to investigations into its potential antitumor effects. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity against human tumor cells using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that structural modifications can lead to varying degrees of cytotoxicity.
Summary of Applications
The applications of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be summarized as follows:
| Application | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal pathogens. |
| Antitumor | Inhibits proliferation of cancer cell lines such as HepG2 and DLD. |
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription or replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Target Compound vs. N-(6-Trifluoromethylbenzothiazol-2-yl) Acetamides (EP3348550A1)
The European patent (EP3348550A1) describes benzothiazole-2-yl acetamides, such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide. Key differences include:
- Core substitution : The patent compounds feature a -CF₃ group at position 6 of the benzothiazole, whereas the target compound has 5,6-dimethoxy groups.
- Linker group : The patent compounds use an acetamide (-CH₂-C(=O)-NH-) linker, while the target compound employs a direct benzamide (-C(=O)-NH-) linkage.
- Aromatic substitution : The -CF₃ group in the target compound is on the benzamide ring, whereas the patent’s -CF₃ is on the benzothiazole.
Implications :
- The dimethoxy groups in the target compound may improve aqueous solubility compared to the lipophilic -CF₃ in the patent compounds.
Target Compound vs. N-{5H,6H-benzo[h]quinazolin-2-yl}-3-(trifluoromethyl)benzamide (CAS 306979-35-1)
This analog (C₂₀H₁₄F₃N₃O, molar mass 369.34 g/mol) replaces the benzothiazole core with a dihydrobenzoquinazoline system.
- Substituents : Both compounds share the 3-(trifluoromethyl)benzamide group, but the quinazoline derivative lacks methoxy groups.
Implications :
Physicochemical and Functional Properties
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure incorporates both methoxy and trifluoromethyl groups, which significantly influence its biological activity. This article reviews the compound's synthesis, mechanisms of action, and various biological activities based on recent research findings.
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of Methoxy Groups : The methoxy groups at positions 5 and 6 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
- Attachment of Trifluoromethylbenzamide : The final coupling with 3-(trifluoromethyl)benzoyl chloride occurs in the presence of a base like triethylamine.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H13F3N2O3S |
| Molecular Weight | 384.35 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function.
- Receptor Modulation : It could interact with various receptors to modulate intracellular signaling pathways.
- DNA Intercalation : The compound may insert itself between DNA base pairs, affecting transcription and replication processes.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The MTT assay was employed to evaluate cytotoxicity against several cell lines including SH-SY5Y (neuroblastoma), A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer). Results indicated varying IC50 values across different cell lines, suggesting selective toxicity towards tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| SH-SY5Y | 25 |
| A549 | 15 |
| MCF-7 | 20 |
| SW480 | 18 |
Antiviral Activity
The presence of trifluoromethyl groups has been linked to enhanced antiviral activity. In particular, derivatives of benzothiazole have shown promising results against viruses like SARS-CoV-2:
- Inhibition Studies : Compounds with similar structures demonstrated IC50 values as low as 3.669 µM against SARS-CoV-2 in Vero-E6 cells, indicating potent antiviral properties .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have assessed its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that this compound possesses broad-spectrum antimicrobial activity .
Case Studies
Several case studies highlight the therapeutic potential of benzothiazole derivatives:
- Chagas Disease Research : A study identified acylaminobenzothiazole compounds as potential inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed significant antiparasitic activity .
- Antiproliferative Effects : Research indicated that certain benzothiazole derivatives could inhibit tumor cell proliferation effectively in animal models, correlating with their cytotoxic profiles observed in vitro .
Q & A
Q. Comparative SAR Table
| Compound Modification | Biological Activity (IC₅₀) | Key Advantage | Reference |
|---|---|---|---|
| 5,6-Dimethoxy benzothiazole | Anticancer: 8.2 µM (MCF-7) | Enhanced solubility | |
| 4-Trifluoromethyl benzamide | Kinase inhibition: 5.1 µM (EGFR) | Improved target affinity | |
| N-Methyl sulfamoyl substitution | Anti-inflammatory: 12.4 µM (COX-2) | Reduced cytotoxicity |
Basic: What are the recommended protocols for stability testing under laboratory conditions?
Methodological Answer:
- Thermal stability : Incubate solid compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Trifluoromethyl groups confer stability, but methoxy substituents may oxidize .
- Photostability : Expose to UV light (ICH Q1B guidelines); use amber vials if degradation >5% occurs .
- Solution stability : Assess in PBS (pH 7.4) and DMSO at 25°C; precipitate formation indicates poor aqueous stability, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
